![molecular formula C10H14OS B2822973 [4-(Propan-2-yloxy)phenyl]methanethiol CAS No. 1384864-93-0](/img/structure/B2822973.png)

[4-(Propan-2-yloxy)phenyl]methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

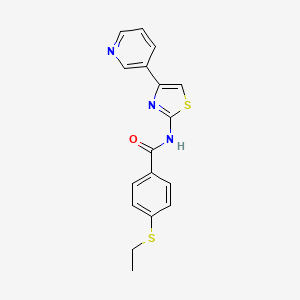

“[4-(Propan-2-yloxy)phenyl]methanethiol” is a chemical compound with the CAS Number: 1384864-93-0 . Its IUPAC name is (4-isopropoxyphenyl)methanethiol . The molecular weight of this compound is 182.29 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14OS/c1-8(2)11-10-5-3-9(7-12)4-6-10/h3-6,8,12H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Methoxy(phenylthio)methane Applications

Methoxy(phenylthio)methane demonstrates versatility in synthetic chemistry, undergoing electrophilic alkylation followed by nucleophilic allylation or propargylation. This process is influenced by the choice of Lewis acid, providing a route to generate methoxy- or phenylthiomethylene 1,1-dipole synthons, which are useful intermediates in organic synthesis (Sato et al., 1987).

Coenzyme M Analogues

The synthesis and investigation of 2-(methylthio)ethanesulfonate analogues for their activity in the methyl coenzyme M reductase system highlight the potential for chemical modifications to influence biological pathways. This enzyme system, crucial for methane biosynthesis in certain microbial contexts, illustrates the potential for designing analogues that impact metabolic processes (Gunsalus et al., 1978).

Electrochemical Oxidation of Organosilicon Compounds

Research into the electrochemical oxidation of organosilicon compounds, including phenylthio(trimethylsilyl)methane, for one-carbon homologation reactions reveals the potential for synthesizing valuable chemical intermediates. These methods offer routes to dimethyl acetals or methyl esters, showcasing the intersection of electrochemistry and organic synthesis for efficient compound generation (Yoshida et al., 1991).

Methane Mitigation and Biopolymer Production

Methanotrophs, bacteria that metabolize methane, can be harnessed for biotechnological applications such as biopolymer production. This approach not only mitigates methane, a potent greenhouse gas, but also produces valuable polymers like PHA and PHB from methane, demonstrating a sustainable method for converting greenhouse gases into useful products (Karthikeyan et al., 2015).

Methane Aromatization

The co-aromatization of methane with propane using Zn/HZSM-5 as a catalyst sheds light on the conversion of methane into more complex hydrocarbons. This research elucidates the pathways for methane incorporation into aromatic compounds, offering insights into the conversion of methane to valuable chemicals (He et al., 2019).

properties

IUPAC Name |

(4-propan-2-yloxyphenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8(2)11-10-5-3-9(7-12)4-6-10/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKJKYUVKAESIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2822893.png)

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822894.png)

![2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one](/img/structure/B2822899.png)

![1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2822901.png)

![ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2822902.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2822909.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)